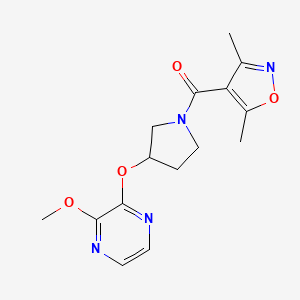
(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule. This compound, characterized by its complex structure and functional group diversity, finds its relevance in multiple scientific domains due to its potential biological activities and chemical properties.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact withBromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
It’s worth noting that similar compounds have been shown to form hydrogen bonds with their targets . For instance, the lactam moiety of phthalazinone, a compound structurally similar to the one , acts as both a hydrogen bond donor and acceptor, forming hydrogen bonds with BRD4 .
Biochemical Pathways
Given the potential interaction with brd4, it can be inferred that the compound may influence pathways related to gene transcription, cell cycle regulation, and apoptosis .
Result of Action
Given its potential interaction with brd4, it may influence gene transcription, cell cycle regulation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, beginning with the construction of the isoxazole and pyrazine rings. A plausible route may start with the synthesis of 3,5-Dimethylisoxazole through a cyclization reaction involving a suitable precursor. This intermediate could then be coupled with a pyrrolidine derivative, possibly involving a nucleophilic substitution or similar coupling reaction, to form the final product.
Industrial Production Methods
On an industrial scale, the production may involve optimization of reaction conditions to ensure high yield and purity, such as temperature control, choice of solvents, and purification techniques. The use of catalytic agents or phase transfer catalysts might be employed to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound might react with oxidizing agents leading to the formation of oxidized derivatives.
Reduction: Reduction of specific functional groups within the compound can yield reduced forms with potential variations in activity.
Substitution: The presence of reactive groups in the molecule allows for substitution reactions, introducing new functional groups into the compound.
Common Reagents and Conditions
Common reagents involved in these reactions might include hydrogen peroxide or potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides or similar reagents for substitution reactions. Conditions like acidic or basic media, temperature, and solvent choice play crucial roles in these transformations.
Major Products Formed
Major products from these reactions include various derivatives that maintain the core structure but with modified functional groups, potentially altering their properties and activities.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone serves as a valuable intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities and materials.
Biology and Medicine
The compound's potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its therapeutic potential, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, the compound can be utilized in the creation of specialty chemicals, agrochemicals, and materials science, where its unique chemical structure may impart desirable properties to the end products.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups, which can result in distinct chemical behaviors and biological activities. Similar compounds might include other isoxazole or pyrazine derivatives with different substitutions, such as:
3-Methylisoxazole derivatives
2-Methoxypyrazine analogs
Pyrrolidine-based compounds with varying side chains
These compounds, while structurally related, may exhibit different reactivity and application profiles, highlighting the uniqueness of this compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-9-12(10(2)23-18-9)15(20)19-7-4-11(8-19)22-14-13(21-3)16-5-6-17-14/h5-6,11H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMHSNPJPFTDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
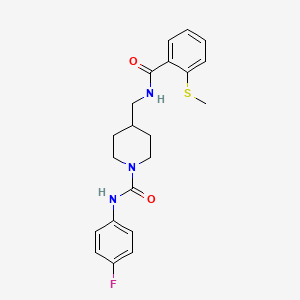
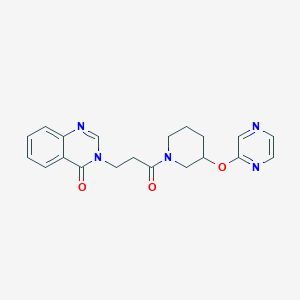
![Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate](/img/structure/B2898458.png)
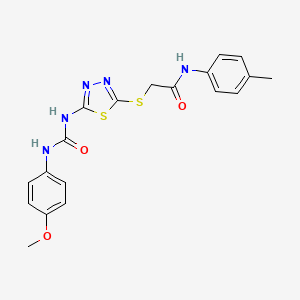
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2898460.png)
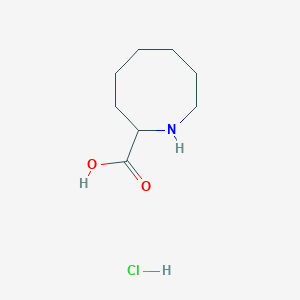
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2898463.png)
![3-[(2-Propoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B2898466.png)
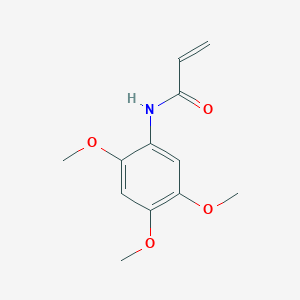
![1-(4-chlorophenyl)-5-({[(4-fluorobenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2898468.png)
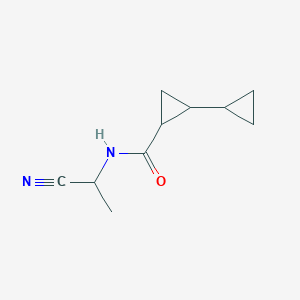
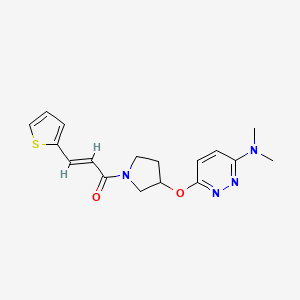
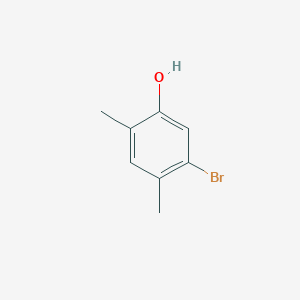
![N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2898478.png)
